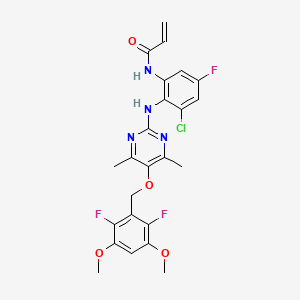
2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3’,4,5,5’-Hexachlorobiphenyl-2’,4’,6’-d3 is a deuterated form of 2,3,3’,4,5,5’-Hexachlorobiphenyl, a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They were widely used in industrial applications due to their non-flammability, chemical stability, and insulating properties. due to their environmental persistence and potential health hazards, their production was banned in many countries.
Preparation Methods
The synthesis of 2,3,3’,4,5,5’-Hexachlorobiphenyl-2’,4’,6’-d3 involves the introduction of deuterium atoms into the biphenyl structure. This can be achieved through various synthetic routes, including:
Halogenation: Chlorination of biphenyl to introduce chlorine atoms at specific positions.
Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents under specific reaction conditions.
Industrial production methods for such compounds typically involve large-scale halogenation and deuteration processes, ensuring high purity and yield.
Chemical Reactions Analysis
2,3,3’,4,5,5’-Hexachlorobiphenyl-2’,4’,6’-d3 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form chlorinated biphenyl oxides.
Reduction: Reaction with reducing agents to remove chlorine atoms.
Substitution: Halogen exchange reactions where chlorine atoms are replaced with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,3’,4,5,5’-Hexachlorobiphenyl-2’,4’,6’-d3 has several scientific research applications:
Environmental Monitoring: Used as a standard in environmental studies to monitor PCB contamination.
Toxicology Studies: Helps in understanding the toxic effects of PCBs on living organisms.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify PCB levels in samples.
Wearable Monitoring Devices: Utilized in devices to detect environmental chemical exposure.
Mechanism of Action
The mechanism of action of 2,3,3’,4,5,5’-Hexachlorobiphenyl-2’,4’,6’-d3 involves its interaction with cellular components. PCBs are known to disrupt endocrine functions by mimicking or blocking hormones. They bind to the aryl hydrocarbon receptor (AhR) and other nuclear receptors, leading to altered gene expression and subsequent biological effects. The pathways involved include oxidative stress, inflammation, and disruption of cellular signaling.
Comparison with Similar Compounds
2,3,3’,4,5,5’-Hexachlorobiphenyl-2’,4’,6’-d3 can be compared with other similar compounds, such as:
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another PCB with a different chlorine substitution pattern.
2,2’,3,4,4’,5’-Hexachlorobiphenyl: Similar structure but different chlorine positions.
2,2’,3,3’,5,5’-Hexachlorobiphenyl: Differently substituted PCB with unique properties.
The uniqueness of 2,3,3’,4,5,5’-Hexachlorobiphenyl-2’,4’,6’-d3 lies in its specific deuteration, which makes it valuable for certain analytical and research applications.
Properties
Molecular Formula |
C12H4Cl6 |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
1,3-dichloro-2,4,6-trideuterio-5-(2,3,4,5-tetrachlorophenyl)benzene |
InChI |
InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)8-4-9(15)11(17)12(18)10(8)16/h1-4H/i1D,2D,3D |
InChI Key |
YZKLGRAIIIGOHB-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)



![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)





![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)
